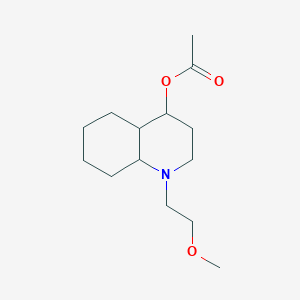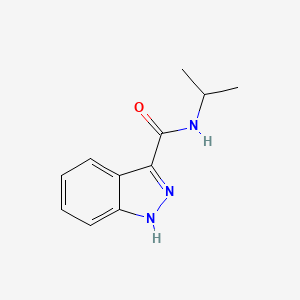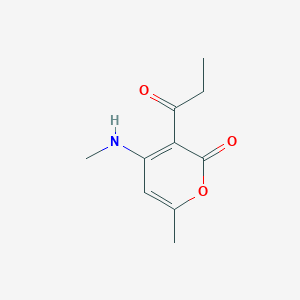![molecular formula C15H15N3O7 B11068619 5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4-diol](/img/structure/B11068619.png)
5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound featuring a nitro group, a trimethoxyphenyl group, and a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl derivative, followed by its coupling with a pyrimidinedione precursor. The nitro group is introduced through nitration reactions under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trimethoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,2,4-triazole-3-one: Known for its high energy density and stability.
Trimethoprim: Contains a trimethoxyphenyl group and is used as an antibiotic.
Uniqueness
5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its combination of a nitro group, a trimethoxyphenyl group, and a pyrimidinedione core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other compounds.
Properties
Molecular Formula |
C15H15N3O7 |
|---|---|
Molecular Weight |
349.29 g/mol |
IUPAC Name |
5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15N3O7/c1-23-10-7-12(25-3)11(24-2)6-8(10)4-5-9-13(18(21)22)14(19)17-15(20)16-9/h4-7H,1-3H3,(H2,16,17,19,20)/b5-4+ |
InChI Key |
YMKHEANJECGDTL-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B11068552.png)
![3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11068554.png)




![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-cyano-2-fluorobenzamide](/img/structure/B11068576.png)
![[5-(4-Cyanobenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid](/img/structure/B11068584.png)

![1-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11068601.png)
![9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B11068605.png)
![ethyl 4-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B11068613.png)
![N-(4-methoxybenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11068615.png)

